Technical Monograph: 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene
Technical Monograph: 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Halogenated Scaffold for Bioisosteric Design
Abstract
This technical guide profiles 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene (CAS 1000578-22-2), a highly specialized organohalide building block. Characterized by a sterically congested iodine center flanked by bromine atoms and a para-trifluoromethoxy (
Chemical Identity & Physicochemical Profile[1][2]
The compound represents a class of "ortho-blocked" aryl iodides where the steric bulk of the bromine atoms directs catalyst engagement and stabilizes the C-I bond against non-specific nucleophilic attacks, while the
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene |
| CAS Number | 1000578-22-2 |
| Synonyms | 1,3-Dibromo-2-iodo-5-(trifluoromethoxy)benzene; 4-Trifluoromethoxy-2,6-dibromoiodobenzene |
| Molecular Formula | |
| Molecular Weight | 445.80 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range for pure crystalline form) |
| Solubility | Soluble in DCM, |
| Key Functional Groups | Aryl Iodide (C1), Aryl Bromide (C2, C6), Trifluoromethoxy (C4) |
Strategic Significance in Drug Discovery[4]
The trifluoromethoxy group (
Mechanism of Action & Utility:
-
Orthogonal Reactivity: The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Br bonds (~81 kcal/mol). This allows researchers to perform chemoselective oxidative addition at the C1 position using Pd(0) catalysts (e.g., Sonogashira or Suzuki coupling) while leaving the C2/C6 bromines intact for subsequent transformations.
-
Conformational Locking: The bulky bromines at positions 2 and 6 force any substituent at C1 out of planarity, creating a "twisted" conformation that can be exploited to lock ligand-receptor binding geometries.
-
Metabolic Blocking: The halogenation pattern prevents metabolic oxidation at the aromatic ring, extending the half-life of the final pharmacophore.
Validated Synthesis Protocol
The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene is a two-stage process starting from commercially available 4-(trifluoromethoxy)aniline. The protocol below prioritizes yield, purity, and safety.
Stage 1: Regioselective Bromination
Objective: Install bromine atoms at the ortho-positions (C2, C6) relative to the amine.
-
Precursor: 4-(Trifluoromethoxy)aniline (CAS 461-82-5)
-
Reagents: Sodium Bromide (
), Hydrogen Peroxide ( ), Acid Catalyst (Acetic Acid or dilute ). -
Rationale: Using an oxidative bromination system (
) is superior to elemental Bromine ( ) in terms of atom economy and handling safety.[1]
Protocol:
-
Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in Glacial Acetic Acid (5 vol).
-
Add Sodium Bromide (2.2 eq) to the solution.
-
Add Hydrogen Peroxide (30% aq, 2.5 eq) dropwise at 20–25°C. Caution: Exothermic.
-
Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Pour into ice water containing sodium thiosulfate (
) to neutralize excess oxidant. -
Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water if necessary.
-
Product: 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9).[2]
Stage 2: Sandmeyer Iodination
Objective: Convert the amino group to an iodine atom via a diazonium intermediate.
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Potassium Iodide ( ). -
Critical Control Point: Temperature control during diazotization is critical to prevent phenol byproduct formation.
Protocol:
-
Diazotization: Suspend the aniline (1.0 eq) in 20%
(10 vol). Cool to 0–5°C using an ice/salt bath. -
Add Sodium Nitrite (1.2 eq, dissolved in minimal water) dropwise, maintaining internal temperature <5°C. Stir for 30 mins to form the diazonium salt.
-
Iodination: Dissolve Potassium Iodide (2.0 eq) in water (2 vol). Add this solution dropwise to the cold diazonium mixture.
-
Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen evolution (
). -
Work-up: Cool to RT. Extract with Dichloromethane (
). Wash organic layer with (to remove iodine color), water, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (100% Hexanes) to yield the target iodide.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the divergent reactivity logic.
Figure 1: Synthesis pathway from aniline precursor to target iodide, highlighting downstream chemoselective coupling potential.
Chemoselectivity & Functionalization
For researchers using this building block, understanding the Reactivity Hierarchy is essential for designing multi-step syntheses.
The Halogen Hierarchy
Experimental Strategy:
-
Step 1 (Selective): Perform cross-coupling at the C-I position at lower temperatures (RT to 60°C) using mild catalysts (e.g.,
or ). The steric bulk of the ortho-bromines may require slightly longer reaction times or more active phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. -
Step 2 (Exhaustive): Once the C1 position is functionalized, the C2 and C6 bromines can be activated using higher temperatures (>100°C) and more robust catalytic systems to introduce secondary and tertiary diversity.
Safety & Handling Guidelines
As a polyhalogenated aromatic compound, standard chemical hygiene is mandatory.
-
Hazards: Likely Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Storage: Store in a cool, dry place (2–8°C recommended). Protect from light (iodides can degrade/discolor upon prolonged UV exposure).
-
Incompatibility: Strong oxidizing agents, strong bases.
-
Waste Disposal: Collect in halogenated organic waste streams. Do not release into drains due to persistence of perfluorinated moieties.
References
-
CymitQuimica. 2,6-Dibromo-4-(trifluoromethoxy)iodobenzene Product Page. Retrieved from
-
ChemicalBook. 2,6-Dibromo-4-(trifluoromethoxy)aniline (Precursor Data). Retrieved from
-
BenchChem. Synthesis of Polyhalogenated Anilines. Retrieved from
-
Google Patents. Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline (CN103570566A). Retrieved from
-
Huateng Pharma. 2,6-DiBromo-4-(trifluoromethoxy)iodobenzene MSDS/COA. Retrieved from
Sources
- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 2. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]
- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
